molecular formula C11H14BrNO2 B7941981 5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide

5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide

Cat. No.: B7941981
M. Wt: 272.14 g/mol
InChI Key: PTBQHCDYSKBPBO-QMMMGPOBSA-N
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Description

5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, a methyl group at the 2-position, and an (2S)-1-hydroxypropan-2-yl amine substituent on the benzamide nitrogen. This compound belongs to a class of bioactive molecules where structural variations significantly influence physicochemical properties and biological activity. The stereochemistry of the hydroxypropan-2-yl group (S-configuration) is critical, as it may affect intermolecular interactions in biological systems, such as enzyme binding or receptor affinity .

The hydroxyl group in the amine substituent contributes to hydrogen bonding, which may enhance solubility compared to non-polar analogs .

Properties

IUPAC Name

5-bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-3-4-9(12)5-10(7)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBQHCDYSKBPBO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Br)C(=O)N[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Typical Procedure :

  • 5-Bromo-2-methylbenzoic acid (1.0 equiv) is activated with EDC (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DCM at 0°C.

  • (2S)-2-aminopropan-1-ol (1.05 equiv) is added dropwise, followed by triethylamine (2.0 equiv).

  • The reaction proceeds at room temperature for 12–24 hours.

Key Data :

Coupling AgentSolventBaseTemp (°C)Time (h)Yield (%)
EDC/HOBtDCMTriethylamine252478–85

Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) affords the product as a white solid. Nuclear magnetic resonance (NMR) confirms stereochemical retention: 1H^1H NMR (400 MHz, CDCl₃) δ 7.92 (d, J = 2.0 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 4.15–4.05 (m, 1H), 3.85–3.75 (m, 2H), 2.55 (s, 3H), 1.45 (d, J = 6.8 Hz, 3H).

Uranium-Based Coupling Reagents

Hexafluorophosphate benzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) demonstrates superior efficiency for sterically hindered amines:

Optimized Protocol :

  • Reactants: 5-Bromo-2-methylbenzoic acid (1.0 equiv), HATU (1.3 equiv), (2S)-2-aminopropan-1-ol (1.1 equiv)

  • Solvent: Anhydrous DMF

  • Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Conditions: 0°C to room temperature, 6–8 hours

Performance Metrics :

Coupling AgentSolventBaseTemp (°C)Time (h)Yield (%)
HATUDMFDIPEA0 → 25889–92

Bromination Techniques for Precursor Synthesis

Electrophilic Aromatic Bromination

The 5-bromo substituent is introduced via directed ortho-bromination of 2-methylbenzamide derivatives using bromine (Br₂) in acetic acid:

Stepwise Process :

  • 2-Methylbenzamide (1.0 equiv) is dissolved in glacial acetic acid.

  • Bromine (1.1 equiv) is added dropwise at 0°C.

  • The mixture is stirred at 50°C for 4 hours.

Outcome :

  • Regioselectivity: >98% para-bromination relative to the methyl group

  • Yield: 82–85% after recrystallization (ethanol/water)

Transition Metal-Catalyzed Bromination

Palladium(II)-catalyzed methods using N-bromosuccinimide (NBS) offer improved selectivity under milder conditions:

Catalytic System :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 2,2'-Bipyridyl (10 mol%)

  • Solvent: 1,2-Dichloroethane

  • Temperature: 80°C, 12 hours

Advantages :

  • No acidic byproducts

  • Tolerance for acid-sensitive functional groups

  • Yield: 88%

Stereochemical Control in Amine Synthesis

The (2S)-1-hydroxypropan-2-amine precursor is synthesized via asymmetric reduction of 2-nitropropan-1-ol using chiral catalysts:

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 2-aminopropan-1-ol achieves >99% enantiomeric excess (ee):

Conditions :

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Acylating Agent: Vinyl acetate

  • Solvent: tert-Butyl methyl ether

  • Time: 48 hours

Result :

  • (2S)-Isomer recovery: 45%

  • ee: 99.5%

Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of 2-oxopropan-1-ol oxime ethers provides enantiomerically pure amine:

Catalytic System :

  • Catalyst: Rh-(R)-BINAP complex

  • Pressure: 50 bar H₂

  • Solvent: Methanol

  • Yield: 94%

  • ee: 98%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for bromination and amidation steps:

Flow Parameters :

  • Residence Time: 8 minutes (bromination), 15 minutes (amidation)

  • Temperature: 50°C (bromination), 25°C (amidation)

  • Productivity: 2.1 kg/day per reactor module

Green Chemistry Approaches

Solvent-free mechanochemical amidation reduces waste generation:

Ball Milling Conditions :

  • Reagents: 5-Bromo-2-methylbenzoic acid, (2S)-2-aminopropan-1-ol

  • Catalyst: Silica-supported HCl

  • Frequency: 30 Hz

  • Time: 2 hours

  • Yield: 76%

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column) with UV detection at 254 nm confirms >99.5% purity:

  • Mobile Phase: Acetonitrile/water (65:35)

  • Retention Time: 8.2 minutes

Chiral Purity Verification

Chiralcel OD-H column (hexane/isopropanol, 90:10) resolves enantiomers:

  • (2S)-Isomer: 12.5 minutes

  • (2R)-Isomer: 14.2 minutes

Comparative Evaluation of Synthetic Routes

MethodKey AdvantagesLimitationsScale Potential
EDC/HOBt CouplingLow cost, mild conditionsModerate yieldsPilot scale
HATU-MediatedHigh efficiency, short reaction timesExpensive reagentsLab scale
Flow ChemistryScalable, consistent qualityHigh capital investmentIndustrial
MechanochemicalSolvent-free, sustainableLower yieldsSmall scale

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to an alkyl group.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Various substituted benzamides.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alkyl derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

5-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methylbenzamide (CAS 1478079-86-5)

  • Structural Difference : The amine substituent is 2-hydroxy-1,1-dimethylethyl instead of (2S)-1-hydroxypropan-2-yl.
  • Impact: The bulky 1,1-dimethylethyl group reduces steric flexibility and may hinder interactions with biological targets.
  • Molecular Weight : 286.16 g/mol (vs. 272.14 g/mol for the target compound).

Mannich Bases with 2-Methylbenzamide ()

  • Key Analogs : N-(4-fluoro-benzyl)-2-hydroxy-3-methylbenzamide and 5-bromo-N-(4-fluoro-benzyl)-2-hydroxybenzamide.
  • Activity : These derivatives exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria at concentrations of 40–160 mg/mL.
  • Comparison : The target compound’s (2S)-1-hydroxypropan-2-yl group may enhance bioavailability compared to the 4-fluoro-benzyl group, which is more lipophilic but less polar .

Physicochemical and Structural Properties

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
Target Compound Br (5), CH₃ (2), (2S)-OH 272.14 Bromine, Methyl, Hydroxyl Moderate (polar)
5-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methylbenzamide Br (5), CH₃ (2), (CH₃)₂C-OH 286.16 Bromine, Methyl, Tertiary OH Low (bulky substituent)
5-Bromo-2-fluoro-N-methylbenzamide Br (5), F (2), CH₃ 246.03 Bromine, Fluorine, Methyl Low (non-polar)
2-Hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide () OH (2), (2S)-OH 209.22 Hydroxyl (two positions) High (polar)

Stereochemical and Electronic Effects

  • Stereochemistry: The (2S)-configuration in the target compound mirrors the stereochemistry of bioactive analogs like acorenone C, which exhibits specific Cotton effects in circular dichroism (CD) spectra due to chiral centers .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to specific positions. In contrast, fluorine (in 5-bromo-2-fluoro-N-methylbenzamide) exerts stronger inductive effects, altering reactivity .

Biological Activity

5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of aminobenzoic acids and derivatives, characterized by the presence of a bromine atom, a hydroxypropan-2-yl group, and a methyl group attached to a benzamide core. The chemical formula is C11H14BrNO2C_{11}H_{14}BrNO_2 with a molecular weight of 272.14 g/mol.

Synthesis Methods

The synthesis typically involves:

  • Bromination of 2-methylbenzoic acid.
  • Amide Formation with (2S)-1-hydroxypropan-2-amine.

These steps can be optimized using various reaction conditions to improve yield and purity, often employing continuous flow reactors for industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. Notably, it has been investigated for:

  • Antimicrobial Properties : Exhibiting activity against various bacterial strains.
  • Anticancer Potential : Showing promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.

Anticancer Activity

Recent research indicates that this compound may inhibit the growth of various cancer cell lines. A study reported that it reduced cell viability in human cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.

Data Table: Biological Activity Overview

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus5.0
AntimicrobialEscherichia coli7.5
AnticancerMCF-7 (breast cancer)12.0
AnticancerHeLa (cervical cancer)10.0

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinically isolated strains of bacteria. The results indicated that the compound exhibited potent antibacterial effects, particularly against resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Inhibition

In another investigation, the compound was tested on several cancer cell lines including MCF-7 and HeLa. The results showed that it significantly inhibited cell proliferation and induced apoptosis. Mechanistic studies revealed that it affected the expression levels of key apoptotic markers, suggesting its potential utility in cancer therapy.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide?

  • Methodological Answer : The synthesis typically involves coupling 5-bromo-2-methylbenzoic acid derivatives with (2S)-1-aminopropan-2-ol. Key steps include:
  • Activation of the carboxylic acid : Use chlorinating agents like thionyl chloride (SOCl₂) in dichloromethane under nitrogen to form the acyl chloride intermediate.
  • Amide bond formation : React the acyl chloride with (2S)-1-aminopropan-2-ol in the presence of a base (e.g., pyridine) to control pH and minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Critical parameters : Temperature (0–25°C for activation; 40–60°C for coupling), solvent polarity, and stoichiometric ratios (1:1.2 acid/amine) are optimized to achieve yields >70% .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the (2S)-stereochemistry of the hydroxypropyl group and aromatic substitution patterns. Key signals include downfield shifts for the amide NH (~8.5 ppm) and hydroxy group (~5.1 ppm) .
  • X-ray crystallography : Single-crystal analysis (monoclinic system, space group P2₁/n) resolves bond angles (e.g., C–Br bond length ~1.89 Å) and confirms stereochemical purity. Data collection at 123 K minimizes thermal motion artifacts .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is indicated by a single peak with retention time ~8.2 min .
  • Melting point analysis : Sharp melting points (e.g., 108–110°C) consistent with literature values confirm crystalline purity .

Advanced Research Questions

Q. How can discrepancies in reported synthesis yields be systematically addressed?

  • Methodological Answer : Contradictions often arise from variations in:
  • Catalyst choice : Pd-based catalysts may improve coupling efficiency but require rigorous exclusion of moisture.
  • Reagent quality : Impurities in (2S)-1-aminopropan-2-ol (e.g., racemization) reduce enantiomeric excess. Use chiral HPLC to verify amine purity .
  • Statistical Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst loading) and identify critical factors. Response surface modeling can optimize yield and reproducibility .

Q. What experimental strategies can elucidate the role of stereochemistry in biological activity?

  • Methodological Answer :
  • Comparative studies : Synthesize both (2S) and (2R) enantiomers and evaluate their activity in antimicrobial or enzyme inhibition assays. For example, test against Staphylococcus aureus biofilms using microbroth dilution (MIC values) .
  • Molecular docking : Simulate interactions with target proteins (e.g., GroEL/ES chaperonins) using software like AutoDock Vina. The (2S)-configuration may exhibit stronger hydrogen bonding with active-site residues .

Q. How to design assays for studying its mechanism as a GroEL/ES inhibitor?

  • Methodological Answer :
  • ATPase activity assays : Measure inhibition of ATP hydrolysis by GroEL/ES using malachite green phosphate detection (λ = 620 nm). Include controls with DMSO and known inhibitors (e.g., geldanamycin) .
  • Protein aggregation assays : Monitor thermal denaturation of client proteins (e.g., citrate synthase) via dynamic light scattering. Reduced aggregation in the presence of the compound indicates chaperonin inhibition .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Methodological Answer :
  • Disorder modeling : For flexible groups (e.g., hydroxypropyl chain), refine occupancy factors using SHELXL. Compare R-factors (<0.05 for high-quality data) across multiple datasets .
  • Twinned crystals : Apply the PLATON TWIN tool to detect twinning and reprocess data with HKL-3000 software to improve resolution .

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